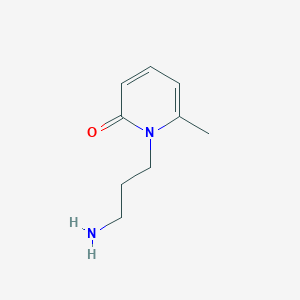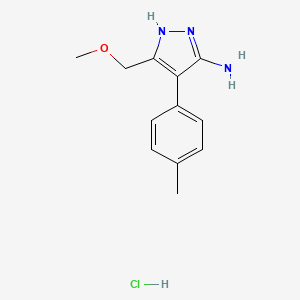
1-(3-Aminopropyl)-6-methylhydropyridin-2-one
Vue d'ensemble
Description
Compounds like “1-(3-Aminopropyl)-6-methylhydropyridin-2-one” belong to a class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom . They are often used in the synthesis of various pharmaceuticals, polymers, dyes, etc .
Chemical Reactions Analysis
Amines, in general, are basic and can react with acids to form salts . They can also undergo reactions with carbonyl compounds to form imines or enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(3-Aminopropyl)-6-methylhydropyridin-2-one” would depend on its specific structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds . They are also usually soluble in organic solvents .Applications De Recherche Scientifique
Organic Synthesis
1-(3-Aminopropyl)-6-methylhydropyridin-2-one: serves as a versatile intermediate in organic synthesis. Its reactivity with various chemical groups allows for the creation of complex molecules used in pharmaceuticals and agrochemicals. For instance, it can undergo reactions to form cyclic compounds that are key intermediates in synthesizing active pharmaceutical ingredients .
Pharmaceuticals
In the pharmaceutical industry, this compound is utilized for synthesizing novel drug candidates. Its structure is conducive to forming stable ring systems, which are often found in drugs targeting neurological disorders. Research has shown its potential in creating compounds with significant therapeutic effects .
Agrochemicals
The compound’s reactivity is exploited in the development of agrochemicals. It can be transformed into various derivatives that act as potent pesticides or herbicides, contributing to crop protection and yield enhancement .
Dyestuff Industry
In the dyestuff industry, 1-(3-Aminopropyl)-6-methylhydropyridin-2-one is used as a building block for complex dyes. Its ability to bind with other molecules and form colored complexes is valuable for creating new pigments and dyes with specific properties for textiles and inks .
Anion Binding Studies
This compound has been studied for its ability to bind anions, which is crucial in environmental and biological contexts. Researchers have explored its use in sensors that detect anions in solutions, which has implications for water purification and environmental monitoring .
Surface Functionalization
The compound’s amine group makes it suitable for surface functionalization. It can be used to modify surfaces at the molecular level, improving the adhesion of coatings or enabling the immobilization of biomolecules for biosensor applications .
Mécanisme D'action
Target of Action
Many compounds interact with proteins, enzymes, or receptors in the body. The specific targets of a compound depend on its chemical structure and properties. For example, a compound might bind to a receptor on a cell’s surface, triggering a cascade of biochemical reactions within the cell .
Mode of Action
The mode of action refers to how a compound interacts with its target to produce a biological effect. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA. The specific mode of action depends on the compound’s chemical structure and the nature of its target .
Biochemical Pathways
A compound can affect various biochemical pathways in the body. For example, it might inhibit an enzyme, disrupting a metabolic pathway, or it might activate a signaling pathway, leading to changes in gene expression .
Pharmacokinetics
This refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors that can affect a compound’s pharmacokinetics include its chemical properties, the route of administration, and the individual’s age, sex, health status, and genetic makeup .
Result of Action
The result of a compound’s action can vary widely, from inducing cell death to promoting cell growth, depending on the nature of the compound and its target. The effects can be local (affecting only the cells or tissues where the compound is present) or systemic (affecting the whole body) .
Action Environment
The action of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, certain compounds are more stable and effective at specific pH levels .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-aminopropyl)-6-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-4-2-5-9(12)11(8)7-3-6-10/h2,4-5H,3,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTKGKJJNYKMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)-6-methylhydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)
![[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1440459.png)
![4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1440460.png)

![N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1440464.png)
![2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride](/img/structure/B1440465.png)


![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)